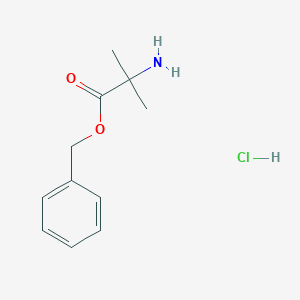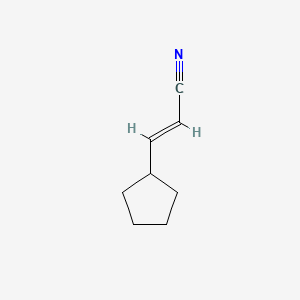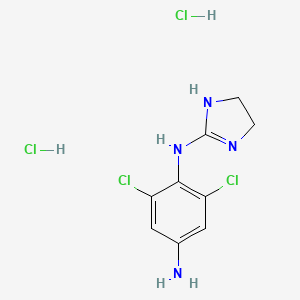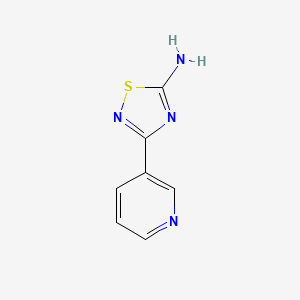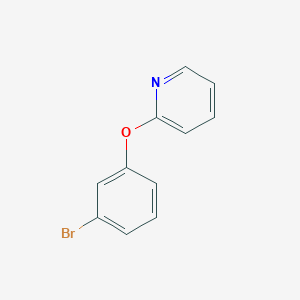
2-(3-Bromophenoxy)pyridine
Descripción general
Descripción
2-(3-Bromophenoxy)pyridine is a chemical compound that has gained significant attention in various fields of research and industry due to its unique physical and chemical properties. It has a molecular weight of 250.091 Da .
Molecular Structure Analysis
The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 250.091 Da . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Acid Site Generation on Silica Surfaces
2-(3-Bromophenoxy)pyridine plays a role in studying the acidic properties of silica when doped with various cations. This includes investigating Brønsted and Lewis acid sites, crucial for understanding catalytic processes and material properties. For example, pyridine adsorption on silica doped with different cations like Sc3+, Mg2+, Fe2+, Fe3+, Zn2+, Al3+, and Ga3+ generates Lewis acid sites. This is attributed to the presence of coordinatively unsaturated dopant cations on the silica surface, aligning with Pauling's electrostatic bond strength rules. Additionally, Brønsted acid sites are observed in some cases, aiding in understanding catalytic behaviors on silica surfaces (Connell & Dumesic, 1987).
Catalysis in Chemical Reactions
This compound derivatives have applications in catalysis. For instance, the hybrid catalysts, pyridine modified molybdovanadophosphates, are used in the hydroxylation of benzene to phenol. The presence of pyridine significantly boosts catalytic activities, likely due to the electronic interaction between pyridine and heteropolyacid. This finding is vital in understanding and enhancing catalytic processes in organic syntheses (Leng et al., 2008).
Synthesis of Complex Organic Molecules
This compound is used in the synthesis of various organic molecules. For instance, the synthesis of 3-Arylthieno[2,3-b]pyridines from 2-bromopyridines involves an iodine-mediated cyclization step, demonstrating its role in constructing complex organic structures (Kobayashi et al., 2009).
Quantum Structure-Activity Relationship Modelling
This compound derivatives are subjects in quantum structure-activity relationship (QSAR) modelling. This research aids in predicting biological activities against various pathogens, contributing to drug discovery and medicinal chemistry. For example, studies on N-(2-phenoxy) ethyl imidazo[1,2-a] pyridine-3-carboxamide (IPA) derivatives provided insights into their activities against Mycobacterium tuberculosis, indicating the scope of these compounds in developing novel therapeutics (Abdullahi et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that this compound is used in proteomics research applications , suggesting it may interact with proteins or other biomolecules.
Biochemical Pathways
For instance, pyridine derivatives occur ubiquitously as pyridoxine (vitamin B6) and vitamin B3 (primarily in the form of niacin and nicotinamide), which are used in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) .
Pharmacokinetics
Its physical properties such as its solid state and melting point (63-64° c) suggest that it may have specific pharmacokinetic characteristics .
Action Environment
It’s known that it should be stored at room temperature, suggesting that temperature may affect its stability .
Análisis Bioquímico
Biochemical Properties
2-(3-Bromophenoxy)pyridine plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phospholipase C isoforms, which are crucial for regulating cellular growth functions . The nature of these interactions involves the inhibition of phospholipase C, leading to downstream effects on cellular signaling pathways. Additionally, this compound has been used in studies involving the inhibition of specific protein kinases, further highlighting its importance in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to induce G2/M growth inhibition and cell cycle arrest in breast cancer cell lines . These effects are mediated through the interaction of this compound with phospholipase C isoforms, leading to changes in tubulin dynamics and the formation of multinucleated cells. Furthermore, this compound does not induce DNA damage or mitotic arrest, indicating a specific mechanism of action that targets cellular signaling pathways without causing genotoxic stress.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound has been shown to interact with phospholipase C isoforms, particularly PLC-δ, which in turn affects the cellular dynamics of tubulin-β . The inhibition of phospholipase C by this compound leads to cell cycle arrest in the G2 phase, membrane blebbing, and the formation of multinucleated cells. Additionally, molecular docking studies have revealed strong binding affinities of this compound to key cellular signaling proteins, suggesting a mechanism involving the disruption of critical signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under normal storage conditions, with a melting point of 63-64°C . Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. Over time, this compound has been shown to maintain its inhibitory effects on phospholipase C and other target proteins, leading to sustained cell cycle arrest and growth inhibition. Additionally, studies have indicated that this compound does not degrade rapidly, ensuring its continued efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit phospholipase C and induce cell cycle arrest without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on liver and kidney function. These threshold effects highlight the importance of optimizing dosage levels to achieve the desired biochemical outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound has been shown to affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular signaling pathways . Additionally, this compound may influence the tricarboxylic acid (TCA) cycle and other metabolic processes, further highlighting its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound is transported across cellular membranes and distributed to various intracellular compartments . It interacts with transporters and binding proteins that facilitate its localization and accumulation within specific cellular regions. The efficient transport and distribution of this compound ensure its availability for biochemical reactions and interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications may influence the localization of this compound, ensuring its presence in regions where it can interact with key biomolecules and enzymes. The precise subcellular localization of this compound is essential for its role in regulating cellular processes and signaling pathways.
Propiedades
IUPAC Name |
2-(3-bromophenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEIVVAAUANDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616367 | |
| Record name | 2-(3-Bromophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92545-83-0 | |
| Record name | 2-(3-Bromophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B1342830.png)
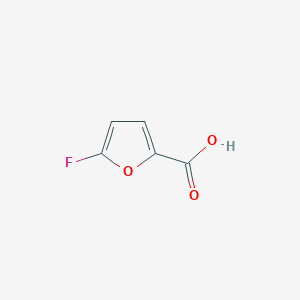
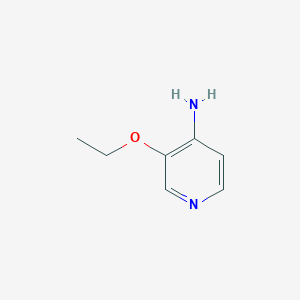
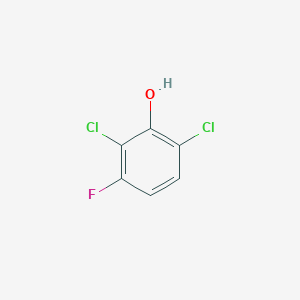
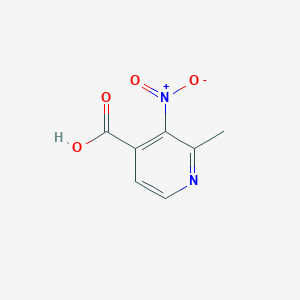
![3-[(2-Hydroxyethane)sulfonyl]propanoic acid](/img/structure/B1342842.png)
